Cas no 89791-96-8 (1,2-Benzenediol,5-methyl-3-nitro-)
1,2-Benzenediol,5-methyl-3-nitro- Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Benzenediol,5-methyl-3-nitro-
- 5-methyl-3-nitrobenzene-1,2-diol
- CHEBI:142286
- NSC-156935
- DTXSID70398345
- 5-nitro-3,4-dihydroxyoxytoluene
- MFCD32214876
- SCHEMBL4847900
- D80979
- NSC156935
- 4-methyl-6-nitrocatechol
- 5-methyl-3-nitrocatechol
- CS-0100160
- BS-17791
- 5-methyl-3-nitro-pyrocatechol
- AKOS037649281
- 5-methyl-3-nitro-1,2-benzenediol
- 89791-96-8
-
- MDL: MFCD32214876
- Inchi: 1S/C7H7NO4/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3
- InChI Key: MQGZDMVKFBSAQP-UHFFFAOYSA-N
- SMILES: OC1C(=CC(C)=CC=1[N+](=O)[O-])O
Computed Properties
- Exact Mass: 169.038
- Monoisotopic Mass: 169.038
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 86.3Ų
Experimental Properties
- Density: 1.478
- Boiling Point: 291.8°C at 760 mmHg
- Flash Point: 131.8°C
- Refractive Index: 1.643
1,2-Benzenediol,5-methyl-3-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZO890-50mg |
1,2-Benzenediol,5-methyl-3-nitro- |
89791-96-8 | 97% | 50mg |
770.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZO890-200mg |
1,2-Benzenediol,5-methyl-3-nitro- |
89791-96-8 | 97% | 200mg |
2156.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZO890-100mg |
1,2-Benzenediol,5-methyl-3-nitro- |
89791-96-8 | 97% | 100mg |
1495CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZO890-250mg |
1,2-Benzenediol,5-methyl-3-nitro- |
89791-96-8 | 97% | 250mg |
3076CNY | 2021-05-07 | |
| 1PlusChem | 1P01FYQ0-50mg |
5-Methyl-3-nitrobenzene-1,2-diol |
89791-96-8 | 97% | 50mg |
$41.00 | 2024-04-20 | |
| 1PlusChem | 1P01FYQ0-1g |
5-Methyl-3-nitrobenzene-1,2-diol |
89791-96-8 | 97% | 1g |
$514.00 | 2024-04-20 | |
| abcr | AB563523-250mg |
5-Methyl-3-nitrobenzene-1,2-diol; . |
89791-96-8 | 250mg |
€210.10 | 2025-04-15 | ||
| abcr | AB563523-1g |
5-Methyl-3-nitrobenzene-1,2-diol; . |
89791-96-8 | 1g |
€646.80 | 2025-04-15 | ||
| A2B Chem LLC | AY23656-250mg |
5-Methyl-3-nitrobenzene-1,2-diol |
89791-96-8 | 97% | 250mg |
$91.00 | 2023-12-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1170800-100mg |
5-Methyl-3-nitrobenzene-1,2-diol |
89791-96-8 | 98% | 100mg |
¥576.00 | 2024-04-26 |
1,2-Benzenediol,5-methyl-3-nitro- Suppliers
1,2-Benzenediol,5-methyl-3-nitro- Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 1,2-Benzenediol,5-methyl-3-nitro-
1,2-Benzenediol, 5-Methyl-3-Nitro: A Comprehensive Overview
The compound 1,2-Benzenediol, also known as catechol, is a benzene derivative with two hydroxyl groups (-OH) attached to adjacent carbon atoms. Its structure makes it highly reactive and versatile in various chemical reactions. The specific isomer 5-Methyl-3-Nitro-1,2-Benzenediol introduces additional functional groups, namely a methyl group at position 5 and a nitro group at position 3, which significantly alter its chemical properties and potential applications.
This compound belongs to the class of aromatic diols, which are known for their role in pharmaceuticals, cosmetics, and industrial chemicals. The presence of both hydroxyl and nitro groups renders it particularly interesting for research in biochemical pathways and drug discovery. Recent studies have highlighted its potential as a modulator of cellular signaling pathways, making it a valuable compound for exploring therapeutic interventions.
Recent advancements in analytical chemistry have enabled researchers to better understand the electronic effects of substituents on the benzene ring. The nitro group at position 3 introduces strong electron-withdrawing effects, while the methyl group at position 5 provides a degree of steric hindrance and slight electron-donating influence. These opposing effects create a unique chemical environment that can be harnessed for selective reactivity in synthetic chemistry applications.
One of the most promising avenues of research involving 1,2-Benzenediol derivatives is their role in natural product synthesis. The compound's structure allows it to participate in various cyclization reactions, leading to the formation of complex cyclic compounds. For instance, studies have demonstrated its utility in creating anthraquinone derivatives, which are known for their potential as anticancer agents.
Another area of interest is the exploration of 1,2-Benzenediol, 5-Methyl-3-Nitro in polymer science. The compound's ability to undergo condensation reactions makes it a candidate for use in the synthesis of novel materials with tailored properties. Researchers are investigating its potential as a building block for biodegradable polymers, which could have significant environmental benefits.
Recent findings in pharmacokinetics have also shed light on the compound's metabolic pathways, revealing that it can undergo phase I and phase II metabolism processes efficiently. This understanding is crucial for its evaluation as a potential drug candidate, particularly in the development of targeted therapies for conditions such as inflammation or cancer.
Furthermore, advancements in crystallography have allowed scientists to study the molecular structure of 5-Methyl-3-Nitro-1,2-Benzenediol in detail. High-resolution X-ray diffraction studies have provided insights into its conformational flexibility and hydrogen bonding patterns, which are essential for understanding its reactivity in different environments.
Looking ahead, the compound's unique combination of functional groups positions it as a valuable tool in green chemistry applications. Its role in catalytic processes and its potential for environmentally friendly synthesis routes make it a subject of interest for researchers aiming to develop sustainable chemical practices.
In conclusion, 1,2-Benzenediol, 5-Methyl-3-Nitro is a compound with diverse applications across multiple fields. Its reactivity, structural uniqueness, and potential for modification make it a valuable subject for further research. As new technologies emerge, our understanding of its properties and applications will continue to expand, solidifying its place in the realm of biochemical research and drug development.
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